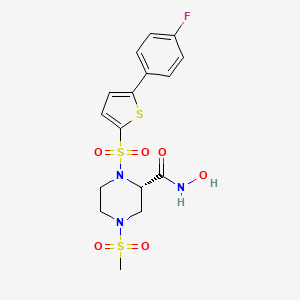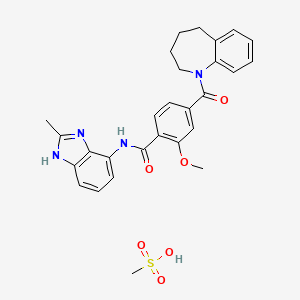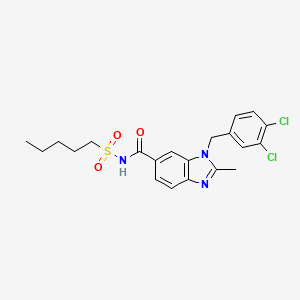![molecular formula C27H34N6O5 B1674089 1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)- CAS No. 189349-50-6](/img/structure/B1674089.png)
1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-
Overview
Description
L-765,314 is a chemical compound known for its role as a potent and selective antagonist of the alpha-1B adrenergic receptor subtype . This compound has been primarily used to investigate the role of alpha-1B adrenergic receptors in the regulation of blood pressure . Additionally, it has been studied for its potential therapeutic applications in treating hyperpigmentary disorders by regulating tyrosinase activity .
Mechanism of Action
Target of Action
L-765314, also known as phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate, is a potent and selective antagonist of the α1B-adrenergic receptor . This receptor is a subtype of α1-adrenergic receptors, which are important regulators of blood pressure .
Mode of Action
L-765314 acts by binding to the α1B-adrenergic receptor, inhibiting its function . It has two displacement sites: a high-affinity site representing binding to the R1b site and a low-affinity site representing binding to the R1a site .
Biochemical Pathways
The α1B-adrenergic receptor is part of the G protein-coupled receptor family and plays a role in the regulation of blood pressure . L-765314, by acting as an antagonist, inhibits the function of this receptor, affecting the downstream signaling pathways involved in blood pressure regulation .
In addition, L-765314 has been found to suppress melanin production by downregulating tyrosinase activity via inhibition of protein kinase C (PKC) . This suggests that it may also affect the biochemical pathways involved in melanin synthesis .
Pharmacokinetics
The pharmacokinetic properties of L-765314 include a mean Cmax of 1.05 μM and a half-life (t1/2) of 0.5 hours . These properties influence the bioavailability of the compound and its ability to reach its target receptors in the body .
Result of Action
The primary result of L-765314’s action is the inhibition of α1B-adrenergic receptor function, which can lead to changes in blood pressure regulation . Additionally, it has been found to suppress melanin production, suggesting potential applications in the treatment of hyperpigmentary disorders .
Biochemical Analysis
Biochemical Properties
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the alpha-1B adrenergic receptor, where it acts as an antagonist . This interaction inhibits the receptor’s activity, leading to a decrease in vasoconstriction and blood pressure regulation . Additionally, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate has been shown to downregulate tyrosinase activity via inhibition of protein kinase C, which affects melanin production in melanocytes .
Cellular Effects
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, this compound suppresses melanin production by downregulating tyrosinase activity without altering melanogenic gene expression . This effect is achieved through the inhibition of protein kinase C, which plays a crucial role in the regulation of tyrosinase activity . Furthermore, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate has been used to study the regulation of blood pressure by blocking the alpha-1B adrenergic receptor .
Molecular Mechanism
The molecular mechanism of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an antagonist of the alpha-1B adrenergic receptor, this compound binds to the receptor and inhibits its activity, preventing the receptor from mediating vasoconstriction and blood pressure regulation . Additionally, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate inhibits protein kinase C, leading to a decrease in tyrosinase activity and melanin production in melanocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate have been observed to change over time. The compound has shown stability in various experimental conditions, with its effects on tyrosinase activity and melanin production being dose-dependent and sustained over time . Long-term studies have indicated that phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate does not exhibit cytotoxicity in melanocytes, making it a potential candidate for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate vary with different dosages. Studies have shown that the compound effectively reduces melanin production in a dose-dependent manner without causing cytotoxicity . Additionally, the compound’s ability to block the alpha-1B adrenergic receptor has been demonstrated in various animal models, with higher doses leading to more significant reductions in blood pressure . At very high doses, potential adverse effects such as hypotension and bradycardia may occur .
Metabolic Pathways
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of protein kinase C affects the metabolic flux of melanin production in melanocytes . Additionally, its role as an alpha-1B adrenergic receptor antagonist influences the metabolic pathways related to blood pressure regulation .
Transport and Distribution
The transport and distribution of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate within cells and tissues involve various transporters and binding proteins. The compound’s selective binding to the alpha-1B adrenergic receptor ensures its localization to specific tissues involved in blood pressure regulation . In melanocytes, the compound’s interaction with protein kinase C and tyrosinase affects its distribution and accumulation within the cells .
Subcellular Localization
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate exhibits specific subcellular localization, which influences its activity and function. In melanocytes, the compound’s inhibition of protein kinase C and tyrosinase activity suggests its localization to the cytoplasm and melanosomes, where melanin synthesis occurs . Additionally, its binding to the alpha-1B adrenergic receptor indicates its presence in the plasma membrane of cells involved in blood pressure regulation .
Preparation Methods
The synthesis of L-765,314 involves several steps. The key synthetic route includes the formation of benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate . The reaction conditions typically involve the use of organic solvents and reagents such as tert-butyl isocyanate and benzyl chloroformate. Industrial production methods for L-765,314 are not widely documented, but the synthesis generally follows similar laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions for higher yields.
Chemical Reactions Analysis
L-765,314 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-765,314 may result in the formation of quinazoline derivatives, while reduction may yield piperazine derivatives.
Scientific Research Applications
L-765,314 has been extensively studied for its scientific research applications, including:
Comparison with Similar Compounds
L-765,314 is unique in its high selectivity for the alpha-1B adrenergic receptor subtype . Similar compounds include:
Prazosin: An alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Another alpha-1 adrenergic receptor antagonist with similar applications as prazosin.
Doxazosin: Also an alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.
Compared to these compounds, L-765,314 is more selective for the alpha-1B subtype, making it a valuable tool for studying the specific role of this receptor in various physiological processes .
Properties
IUPAC Name |
benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOIDCAGBKOQL-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028767 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189349-50-6 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-765314 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7JLF2GBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)
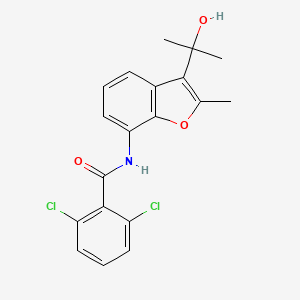
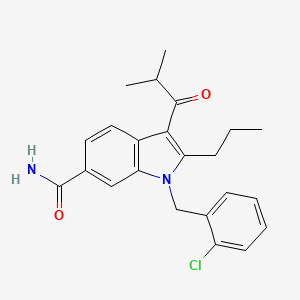
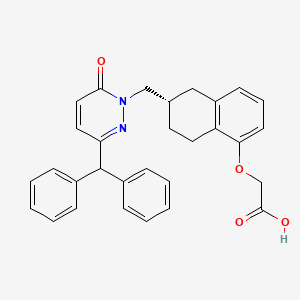
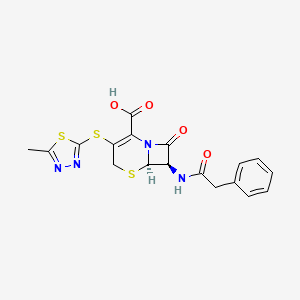

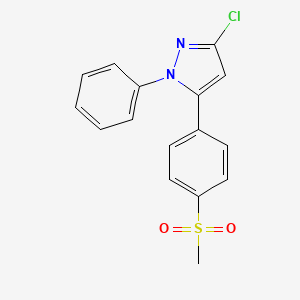
![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)
